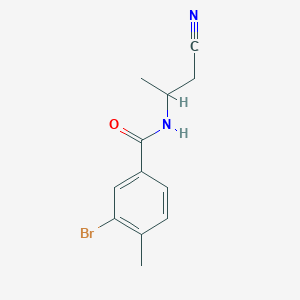
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide is a chemical compound that belongs to the class of benzamides. It is also known as BAY 73-6691 or RDEA119. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
The mechanism of action of 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide involves the inhibition of protein kinases, particularly PDK1, mTORC1, and mTORC2. By inhibiting these protein kinases, this compound can block various cellular processes, such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide in lab experiments is its ability to inhibit multiple protein kinases. This makes it a potentially useful tool for studying various cellular processes. However, one limitation is that it may not be specific to a particular protein kinase, which could lead to off-target effects.
Orientations Futures
There are several future directions for the study of 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide. One direction is to further investigate its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other cellular processes, such as autophagy and metabolism. Additionally, it may be useful to develop more specific inhibitors of the protein kinases targeted by this compound.
Méthodes De Synthèse
The synthesis of 3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide has been described in the literature. The synthesis involves the reaction of 4-methylbenzoic acid with thionyl chloride, followed by the reaction with N-(1-cyanopropan-2-yl)-4-methylbenzamide in the presence of triethylamine. The final step involves the reaction of the intermediate with bromine to yield this compound.
Applications De Recherche Scientifique
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide has been studied for its potential therapeutic applications. It has been shown to have inhibitory effects on a number of protein kinases, including PDK1, mTORC1, and mTORC2. These protein kinases are involved in various cellular processes, such as cell growth, proliferation, and survival.
Propriétés
IUPAC Name |
3-bromo-N-(1-cyanopropan-2-yl)-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrN2O/c1-8-3-4-10(7-11(8)13)12(16)15-9(2)5-6-14/h3-4,7,9H,5H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOWRWUHFOAGUMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC(C)CC#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
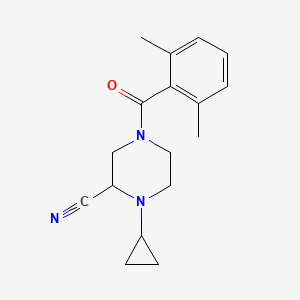
![(2,2-Dimethylazetidin-1-yl)-[3-methyl-5-(methylamino)-1,2-thiazol-4-yl]methanone](/img/structure/B7630076.png)
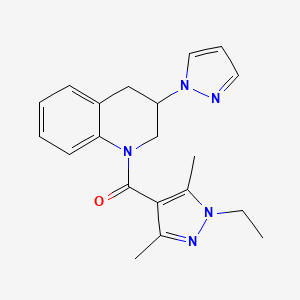
![N-[1-(2,5-dimethylphenyl)ethyl]-3-(ethoxymethyl)pyrrolidine-1-carboxamide](/img/structure/B7630084.png)
![5-(3-Fluorophenyl)-2-[(5-propyltetrazol-1-yl)methyl]-1,3-oxazole](/img/structure/B7630091.png)
![1-[1-(cyclohexylmethyl)piperidin-4-yl]-3-[(1S,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]urea](/img/structure/B7630094.png)
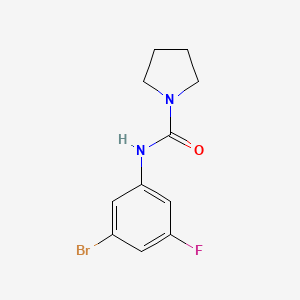

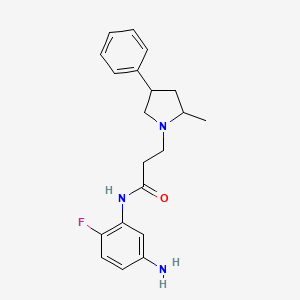
![N-(3-fluorophenyl)-3-azatricyclo[4.2.1.02,5]nonane-3-carboxamide](/img/structure/B7630128.png)
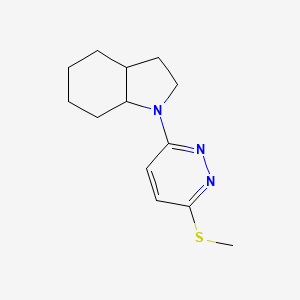
![[2-(4-Chlorophenyl)azetidin-1-yl]-(thiolan-2-yl)methanone](/img/structure/B7630148.png)


